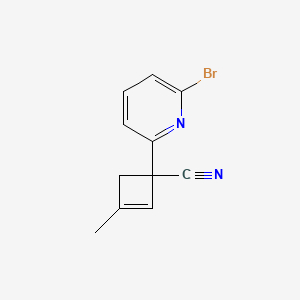

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile is a heterocyclic organic compound that features a bromopyridine moiety attached to a cyclobutene ring with a nitrile group

Vorbereitungsmethoden

The synthesis of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridine, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Analyse Chemischer Reaktionen

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, which can be further utilized in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile include:

(6-Bromopyridin-2-yl)methanol: This compound has a hydroxyl group instead of a nitrile group, making it more hydrophilic and reactive in different chemical environments.

2-Bromo-6-methylpyridine: Lacking the cyclobutene ring, this compound is simpler and often used as a precursor in various syntheses.

2-Acetyl-6-bromopyridine: Featuring an acetyl group, this compound is used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of a bromopyridine moiety with a cyclobutene ring and a nitrile group, providing a versatile scaffold for further functionalization and application in diverse fields .

Biologische Aktivität

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, supported by empirical data, case studies, and relevant research findings.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₈BrN

- Molecular Weight : 240.09 g/mol

- CAS Number : Not specifically listed but related to the brominated pyridine derivatives.

Biological Activity Overview

Research indicates that compounds containing brominated pyridine moieties exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

Studies have shown that brominated pyridine derivatives can act against various bacterial strains. For instance, a study evaluating the antimicrobial properties of related compounds found significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspases and modulation of apoptotic pathways.

Case Study: HeLa Cell Line

A recent study reported that treatment with this compound resulted in a significant reduction in cell viability:

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound (10 µM) | 75 | - |

| Compound (50 µM) | 45 | 25 |

The results indicate a dose-dependent response, highlighting the compound's potential as an antitumor agent.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of significant interest. Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory responses.

- Modulation of Signaling Pathways : The compound could interfere with NF-kB signaling, leading to reduced expression of inflammatory mediators.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways.

Eigenschaften

IUPAC Name |

1-(6-bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-5-11(6-8,7-13)9-3-2-4-10(12)14-9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENHUTWQGFRMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C1)(C#N)C2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.